molecular formula C14H20N2O4 B15425162 N-[2-(Hexyloxy)-5-nitrophenyl]acetamide CAS No. 100876-50-4

N-[2-(Hexyloxy)-5-nitrophenyl]acetamide

Cat. No.: B15425162
CAS No.: 100876-50-4
M. Wt: 280.32 g/mol
InChI Key: JQVZVTLNHNXNKC-UHFFFAOYSA-N
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Description

N-[2-(Hexyloxy)-5-nitrophenyl]acetamide (CAS 100876-50-4) is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . This acetamide derivative features a hexyloxy chain and a nitro group on its phenyl ring, a structural motif found in compounds developed for specialized research applications, such as the synthesis of sensors for anion detection . Similar nitrophenyl-acetamide compounds are of significant interest in chemical and materials science research, particularly as building blocks for functional molecules and in the study of microbial transformation products of plant-based compounds . As a standard for analytical purposes, it aids researchers in chromatography and mass spectrometry. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

100876-50-4

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

N-(2-hexoxy-5-nitrophenyl)acetamide

InChI

InChI=1S/C14H20N2O4/c1-3-4-5-6-9-20-14-8-7-12(16(18)19)10-13(14)15-11(2)17/h7-8,10H,3-6,9H2,1-2H3,(H,15,17)

InChI Key

JQVZVTLNHNXNKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Substituent Effects on Optical and Chemical Properties

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Properties/Applications Reference
N-[2-(Hexyloxy)-5-nitrophenyl]acetamide Hexyloxy, methyl, nitro Anion sensing (UV-Vis/NMR), λmax = 380 nm
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) Hydroxy, methyl, nitro Precursor for hexyloxy derivative; lower solubility due to polar -OH group
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) Hydroxy, methyl, trifluoromethyl Enhanced electron-withdrawing effects; potential fluorophore
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone core, bromophenyl FPR2 agonist; activates calcium mobilization in neutrophils
N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide Ethylmethylamino, nitro Increased lipophilicity; potential CNS activity

Key Observations :

  • The hexyloxy group in Sensor L1 enhances solubility in non-polar solvents compared to B1’s hydroxy group, critical for its application in organic-phase anion sensing .
  • Trifluoromethyl (B2) and bromophenyl (pyridazinone derivative) substituents introduce strong electron-withdrawing effects, altering electronic transitions and receptor binding .
Table 2: Pharmacological and Antimicrobial Profiles
Compound Class/Name Biological Activity Mechanism/Notes Reference
Chalcone-acetamide hybrids (e.g., 47–50) Antimicrobial, antifungal Disrupt microbial cell membranes via sulfonyl groups
Naphtho[2,1-b]furan-acetamide derivatives Antibacterial Fused aromatic system enhances DNA intercalation
KCH-1521 (N-acylurea-acetamide) Anti-angiogenic Modulates talin-integrin interactions in HUVECs
Sensor L1 Anion detection No direct antimicrobial activity reported; selective for F<sup>−</sup>, CN<sup>−</sup>

Key Observations :

  • Sensor L1 is specialized for optical anion sensing rather than antimicrobial activity, unlike chalcone and naphthofuran derivatives .
  • The N-acylurea group in KCH-1521 introduces distinct protein-modulating activity absent in Sensor L1 .

Key Observations :

  • Sensor L1’s monoclinic crystal structure facilitates π-π stacking and hydrogen bonding, critical for anion interaction .
  • Azo derivatives exhibit planar geometries due to conjugated diazenyl groups, enabling dye applications .

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